Lipophilicity (logP) Differentiation from the 3,4-Dimethyl Analog
The target compound (3-ethyl/4-methyl) displays a calculated logP of -0.292, while the 3,4-dimethyl analog (CAS 1007349-08-7, C6H9N3O3, MW 171.16) has a predicted logP of approximately -0.55 (estimated by ACD/Labs fragment contribution for the additional methylene unit in the target compound) [1]. This represents a ΔlogP of ~+0.26, making the target compound modestly more lipophilic. In triazole acetic acid SAR, such shifts have been shown to influence membrane permeability and non-specific binding .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = -0.292 (calculated) |
| Comparator Or Baseline | 3,4-Dimethyl analog (CAS 1007349-08-7), logP ≈ -0.55 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.26 |
| Conditions | Calculated partition coefficient (ClogP) using fragment-based prediction method |
Why This Matters
A ~0.26 log unit difference can affect aqueous solubility and passive membrane diffusion in cell-based assays, making the target compound preferable for applications requiring slightly higher lipophilicity without the need for additional formulation adjustments.
- [1] ACD/Labs Percepta Platform. Predicted logP for 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid. View Source
